molecular formula C9H14Cl2N2O2S B13465320 2-[2-(Pyrrolidin-3-yl)-1,3-thiazol-4-yl]aceticaciddihydrochloride

2-[2-(Pyrrolidin-3-yl)-1,3-thiazol-4-yl]aceticaciddihydrochloride

Cat. No.: B13465320
M. Wt: 285.19 g/mol
InChI Key: CUZNFPKMTDHKTO-UHFFFAOYSA-N
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Description

2-[2-(Pyrrolidin-3-yl)-1,3-thiazol-4-yl]aceticaciddihydrochloride is a compound that features a pyrrolidine ring fused with a thiazole ring, connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Pyrrolidin-3-yl)-1,3-thiazol-4-yl]aceticaciddihydrochloride typically involves the formation of the pyrrolidine and thiazole rings followed by their coupling. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of solid catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Pyrrolidin-3-yl)-1,3-thiazol-4-yl]aceticaciddihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various alkyl or acyl groups .

Scientific Research Applications

2-[2-(Pyrrolidin-3-yl)-1,3-thiazol-4-yl]aceticaciddihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Pyrrolidin-3-yl)-1,3-thiazol-4-yl]aceticaciddihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Pyrrolidin-3-yl)-1,3-thiazol-4-yl]aceticaciddihydrochloride is unique due to the combination of the pyrrolidine and thiazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H14Cl2N2O2S

Molecular Weight

285.19 g/mol

IUPAC Name

2-(2-pyrrolidin-3-yl-1,3-thiazol-4-yl)acetic acid;dihydrochloride

InChI

InChI=1S/C9H12N2O2S.2ClH/c12-8(13)3-7-5-14-9(11-7)6-1-2-10-4-6;;/h5-6,10H,1-4H2,(H,12,13);2*1H

InChI Key

CUZNFPKMTDHKTO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NC(=CS2)CC(=O)O.Cl.Cl

Origin of Product

United States

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